Fusigen

Description

Properties

CAS No. |

19624-79-4 |

|---|---|

Molecular Formula |

C33H51FeN6O12 |

Molecular Weight |

779.6 g/mol |

IUPAC Name |

iron(3+);3,15,27-triamino-10,22,34-trimethyl-7,19,31-trioxido-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-triene-2,8,14,20,26,32-hexone |

InChI |

InChI=1S/C33H51N6O12.Fe/c1-22-10-16-49-31(43)25(34)8-5-14-38(47)29(41)20-24(3)12-18-51-33(45)27(36)9-6-15-39(48)30(42)21-23(2)11-17-50-32(44)26(35)7-4-13-37(46)28(40)19-22;/h19-21,25-27H,4-18,34-36H2,1-3H3;/q-3;+3 |

InChI Key |

KUQNHSOWVDQAOF-BBXZRSJSSA-N |

SMILES |

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |

Isomeric SMILES |

C/C/1=C/C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC1)N)[O-])/C)N)[O-])/C)N)[O-].[Fe+3] |

Canonical SMILES |

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |

Synonyms |

fusarinine C fusigen |

Origin of Product |

United States |

Foundational & Exploratory

The Fusigen Siderophore: An In-depth Guide to its Mechanism of Action in Fungal Iron Acquisition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role as a cofactor in a myriad of enzymatic reactions. However, the bioavailability of iron in the environment is often limited due to the low solubility of its ferric (Fe³⁺) form. To overcome this challenge, many fungi have evolved a sophisticated high-affinity iron acquisition system centered around the secretion of small, iron-chelating molecules known as siderophores. Among these, Fusigen, also known as Fusarinine (B1175079) C (FsC), is a prominent member of the hydroxamate class of siderophores. This technical guide provides a comprehensive overview of the mechanism of action of the this compound siderophore, from its molecular structure and biosynthesis to its role in iron transport and regulation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical pathway in fungal biology.

Molecular Structure and Properties of this compound (Fusarinine C)

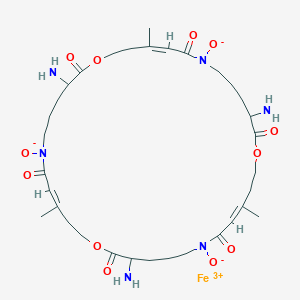

This compound (Fusarinine C) is a cyclic hexadentate hydroxamate siderophore. Its structure is composed of three molecules of cis-fusarinine, which are linked head-to-tail by ester bonds.[1] Each fusarinine monomer contains a hydroxamate group (-C(O)N(OH)-), which serves as the iron-coordinating ligand. The three hydroxamate groups of the cyclic this compound molecule provide the six oxygen atoms necessary to form a stable octahedral complex with a single ferric iron (Fe³⁺) ion.[1]

A closely related and biologically significant derivative of this compound is N,N',N''-triacetylfusarinine C (TAFC), where the free amino groups of the three fusarinine residues are acetylated.[2] Both FsC and TAFC are crucial for iron acquisition in many fungal species, including the opportunistic human pathogen Aspergillus fumigatus.[3][4]

Table 1: Physicochemical Properties of this compound (Fusarinine C) and Triacetylfusarinine C (TAFC)

| Property | This compound (Fusarinine C) | Triacetylfusarinine C (TAFC) | Reference(s) |

| Molecular Formula | C₃₃H₅₄N₆O₁₂ | C₃₉H₅₇FeN₆O₁₅ (Ferric Form) | [5][6] |

| Molecular Weight | 726.8 g/mol | 905.7 g/mol (Ferric Form) | [5][6] |

| Class | Cyclic Hexadentate Hydroxamate Siderophore | Cyclic Hexadentate Hydroxamate Siderophore | [2][4] |

| Iron Chelation | 1:1 complex with Fe³⁺ | 1:1 complex with Fe³⁺ | [1] |

| Precursor | L-ornithine | Fusarinine C | [1][3] |

Biosynthesis of this compound (Fusarinine C)

The biosynthesis of this compound is a multi-step enzymatic process that is tightly regulated by intracellular iron concentrations. The pathway begins with the amino acid L-ornithine.

-

Hydroxylation of L-ornithine: The first committed step in the biosynthesis of all hydroxamate siderophores in Aspergillus fumigatus is the N⁵-hydroxylation of L-ornithine to form N⁵-hydroxyornithine. This reaction is catalyzed by the enzyme L-ornithine N⁵-oxygenase, which is encoded by the sidA gene.[7] This enzyme is a flavin-dependent monooxygenase.

-

Acylation: The N⁵-hydroxyornithine is then acylated. For fusarinine-type siderophores, the transacylase SidF transfers an anhydromevalonyl-CoA group to N⁵-hydroxyornithine.[8]

-

Cyclization by Non-Ribosomal Peptide Synthetase (NRPS): Three molecules of the acylated N⁵-hydroxyornithine are then cyclized by a non-ribosomal peptide synthetase (NRPS) to form the cyclic Fusarinine C molecule.

-

Conversion to Triacetylfusarinine C (TAFC): Fusarinine C can be further modified by acetylation of its three free amino groups to form TAFC.[2]

Caption: Biosynthetic pathway of this compound (Fusarinine C) and Triacetylfusarinine C (TAFC).

Mechanism of Iron Acquisition

The acquisition of iron by fungi using this compound is a multi-step process involving secretion, extracellular iron chelation, and cellular uptake of the iron-siderophore complex.

-

Secretion: Under iron-deficient conditions, the fungus synthesizes and secretes this compound into the extracellular environment. The exact mechanism of secretion is not fully elucidated but is believed to involve specific transporters.

-

Iron Chelation: Once in the extracellular space, the high-affinity this compound molecule scavenges and binds to ferric iron (Fe³⁺), forming a stable this compound-Fe³⁺ complex.

-

Uptake of the this compound-Fe³⁺ Complex: The this compound-Fe³⁺ complex is then recognized and transported into the fungal cell by specific siderophore-iron transporters (SITs), which are members of the major facilitator superfamily (MFS) of transporters.[4] In Aspergillus fumigatus, distinct transporters have been identified for different siderophores. For instance, MirD is implicated in the transport of Fusarinine C, while MirB is the primary transporter for TAFC.[4]

-

Intracellular Iron Release: Once inside the cell, the iron must be released from the highly stable this compound-Fe³⁺ complex. This is thought to occur through a reductive mechanism, where Fe³⁺ is reduced to Fe²⁺, which has a much lower affinity for the siderophore. In A. fumigatus, the esterase EstB has been shown to hydrolyze TAFC, which may facilitate iron release.[8]

Caption: Mechanism of this compound-mediated iron uptake in fungi.

Regulation of this compound Biosynthesis and Iron Homeostasis

The biosynthesis of this compound and the uptake of iron are tightly regulated to maintain iron homeostasis and prevent iron toxicity. In Aspergillus fumigatus, this regulation is primarily controlled by a negative feedback loop involving two key transcription factors:

-

SreA: A GATA-type transcription factor that acts as a repressor of iron acquisition genes under iron-replete conditions. When intracellular iron levels are high, SreA is active and binds to the promoter regions of genes involved in siderophore biosynthesis (like sidA) and uptake, thereby repressing their transcription.[3][9]

-

HapX: A bZIP transcription factor that is an activator of iron acquisition genes under iron-deficient conditions. When intracellular iron levels are low, HapX is active and promotes the transcription of genes required for siderophore biosynthesis and uptake. HapX also represses the transcription of SreA.[3]

This interplay between SreA and HapX ensures that the energetically expensive process of siderophore production is only activated when necessary.

Caption: Regulatory network of this compound biosynthesis and iron uptake.

Experimental Protocols

Detection and Quantification of Siderophore Production: Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores. The principle of this assay is the competition for iron between the siderophore and the strong chelator CAS. When a siderophore removes iron from the CAS-iron complex, the color of the solution changes from blue to orange/yellow, which can be quantified spectrophotometrically.

Materials:

-

CAS (Chrome Azurol S)

-

HDTMA (Hexadecyltrimethylammonium bromide)

-

FeCl₃·6H₂O

-

10 mM HCl

-

PIPES buffer

-

Appropriate fungal growth medium (iron-deficient)

-

Spectrophotometer or plate reader

Protocol:

-

Preparation of CAS Assay Solution:

-

Dissolve 60.5 mg of CAS in 50 mL of deionized water.

-

Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

-

Slowly mix the CAS solution with the HDTMA solution.

-

While stirring, slowly add 10 mL of the 1 mM FeCl₃ solution.

-

The resulting solution should be a deep blue color. Autoclave and store in the dark.

-

-

Sample Preparation:

-

Grow the fungal strain of interest in an iron-deficient liquid medium.

-

After the desired incubation period, collect the culture supernatant by centrifugation and filtration (0.22 µm filter) to remove fungal biomass.

-

-

Quantification:

-

In a microplate well or cuvette, mix the culture supernatant with the CAS assay solution (typically in a 1:1 ratio).

-

Incubate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at 630 nm.

-

A reference sample containing uninoculated medium mixed with the CAS assay solution should be used.

-

Siderophore units can be calculated as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[10]

-

Siderophore Transport Assay using Radiolabeled Iron

This assay measures the uptake of the iron-siderophore complex into fungal cells using radiolabeled iron.

Materials:

-

Fungal cells grown under iron-deficient conditions

-

Desferri-Fusigen (iron-free this compound)

-

⁵⁵FeCl₃ or ⁶⁸GaCl₃

-

Uptake buffer (e.g., MES-buffered saline, pH 6.5)

-

Washing buffer (ice-cold)

-

Scintillation counter or gamma counter

Protocol:

-

Preparation of Radiolabeled this compound-Fe³⁺ Complex:

-

Incubate a molar excess of desferri-Fusigen with ⁵⁵FeCl₃ or ⁶⁸GaCl₃ in a suitable buffer for at least 1 hour at room temperature to allow for complex formation.

-

-

Uptake Assay:

-

Harvest fungal cells grown under iron-deficient conditions by centrifugation and wash them with uptake buffer.

-

Resuspend the cells to a known density in the uptake buffer.

-

Initiate the uptake by adding the radiolabeled this compound-Fe³⁺ complex to the cell suspension.

-

Incubate at a controlled temperature (e.g., 30°C) with gentle agitation.

-

At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., glass fiber filter) to separate the cells from the medium.

-

Wash the filters rapidly with ice-cold washing buffer to remove non-specifically bound radiolabel.

-

Place the filters in scintillation vials with scintillation cocktail (for ⁵⁵Fe) or in tubes for a gamma counter (for ⁶⁸Ga).

-

-

Data Analysis:

-

Quantify the radioactivity associated with the cells at each time point.

-

The rate of uptake can be calculated and used to determine transport kinetics (Km and Vmax) by performing the assay with varying concentrations of the radiolabeled this compound-Fe³⁺ complex.

-

Conclusion and Future Perspectives

The this compound siderophore system is a highly efficient and tightly regulated mechanism for iron acquisition in many fungal species. A thorough understanding of this pathway, from the molecular details of biosynthesis and transport to the intricate regulatory networks, is crucial for several reasons. For researchers in mycology and molecular biology, it provides fundamental insights into fungal physiology and adaptation. For scientists in drug development, the components of the this compound pathway, particularly the biosynthetic enzymes and transporters that are absent in humans, represent promising targets for the development of novel antifungal therapies. Future research should focus on obtaining quantitative data on the binding affinities and transport kinetics of this compound, as well as further elucidating the precise mechanisms of siderophore secretion and intracellular iron release. Such knowledge will not only advance our fundamental understanding of fungal biology but also pave the way for innovative strategies to combat fungal diseases.

References

- 1. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Siderophore production by marine-derived fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Siderophores in Aspergillus Fumigatus: Biosynthesis and Iron Transport | Himalayan Journal of Agriculture [himjournals.com]

- 4. Uptake of the Siderophore Triacetylfusarinine C, but Not Fusarinine C, Is Crucial for Virulence of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fusarinin C | C33H54N6O12 | CID 102576136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N',N''-Triacetylfusarinine C | C39H57FeN6O15 | CID 6436274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron acquisition strategies in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fusigen Siderophores in Fungal Iron Acquisition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is a critical yet scarce nutrient for virtually all life, including pathogenic fungi. To overcome iron limitation within their hosts, fungi have evolved sophisticated high-affinity iron acquisition systems. A primary strategy is the synthesis and secretion of low-molecular-weight iron chelators known as siderophores. This guide focuses on the fusigen (also known as fusarinine (B1175079) C) family of hydroxamate siderophores, with a particular emphasis on their role in the iron metabolism of the opportunistic human pathogen Aspergillus fumigatus. We will delve into the biosynthesis of this compound and its acetylated derivative, triacetylfusarinine C (TAFC), their transport, and the intricate regulatory networks that govern their production. Furthermore, this document provides detailed experimental protocols for the study of these systems and presents quantitative data to offer a comprehensive resource for researchers in mycology and drug development.

Introduction to Fungal Siderophore Systems

In aerobic, neutral pH environments, such as the human body, iron exists predominantly in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. Fungi employ two primary high-affinity iron uptake strategies: reductive iron assimilation (RIA) and siderophore-mediated iron acquisition.[1] While both systems are important, siderophore biosynthesis is essential for the virulence of many fungal pathogens, including Aspergillus fumigatus, making it an attractive target for novel antifungal therapies.[2]

A. fumigatus produces two classes of hydroxamate siderophores:

-

Extracellular Siderophores: Fusarinine C (FsC) and its N²-acetylated derivative, Triacetylfusarinine C (TAFC), are secreted to scavenge extracellular iron.[3] TAFC constitutes a significant portion of the siderophores produced by A. fumigatus in iron-limited conditions.[4]

-

Intracellular Siderophores: Ferricrocin (FC) and hydroxyferricrocin (HFC) are utilized for the storage and distribution of iron within the hyphae and conidia, respectively.[3]

This guide will focus on the extracellular fusarinine-type siderophores, which are at the forefront of the host-pathogen battle for iron.

The this compound/TAFC-Mediated Iron Acquisition Pathway

The acquisition of iron via this compound siderophores is a multi-step process involving biosynthesis, secretion, iron chelation, and subsequent uptake of the ferri-siderophore complex.

Biosynthesis of Fusarinine C (FsC) and Triacetylfusarinine C (TAFC)

The biosynthesis of fusarinine-type siderophores begins with the hydroxylation of L-ornithine, a critical step catalyzed by the enzyme L-ornithine N⁵-oxygenase, encoded by the sidA gene.[5] This pathway is highly regulated by iron availability. The subsequent steps involve a bimodular nonribosomal peptide synthetase (NRPS), SidD, which iteratively condenses three molecules of the intermediate cis-anhydromevalonyl-N⁵-hydroxyornithine (cis-AMHO) to form the cyclic tripeptide structure of fusarinine C.[6] The final step in the extracellular siderophore pathway is the N-acetylation of FsC to form TAFC, a reaction catalyzed by the SidG acetyltransferase.[7]

Mandatory Visualization: Fusarinine C Biosynthesis Pathway

Caption: Biosynthesis pathway of Fusarinine C (FsC) and Triacetylfusarinine C (TAFC).

Transport and Uptake

Once secreted, FsC and TAFC bind with extremely high affinity to ferric iron in the extracellular milieu. The resulting ferri-siderophore complexes, [Fe]FsC and [Fe]TAFC, are then recognized and internalized by specific siderophore-iron transporters (SITs) belonging to the major facilitator superfamily. In A. fumigatus, MirB has been identified as the primary transporter for [Fe]TAFC, while MirD is responsible for the uptake of [Fe]FsC.[1][8] Studies have shown that the uptake of TAFC via MirB is crucial for the virulence of A. fumigatus, highlighting the importance of this specific pathway during infection.[8]

Regulation of this compound-Mediated Iron Acquisition

Fungal iron homeostasis is tightly controlled by a sophisticated regulatory network to ensure sufficient iron uptake while preventing iron-induced toxicity. In A. fumigatus, this regulation is primarily orchestrated by two key transcription factors that form a negative feedback loop: SreA and HapX.[8]

-

SreA (GATA-type repressor): Under iron-replete conditions, SreA is active and represses the transcription of genes involved in iron acquisition, including siderophore biosynthesis genes (sidA, sidD, sidG) and transporter genes (mirB).[9][10] This prevents the cell from accumulating toxic levels of iron.

-

HapX (bZIP transcription factor): Under iron-starvation conditions, HapX is expressed and functions to repress iron-consuming pathways, thereby conserving iron. Concurrently, HapX activates the expression of siderophore biosynthesis and uptake genes and represses the expression of sreA.[6][11]

The sensing of intracellular iron levels is mediated by the mitochondrial iron-sulfur cluster (ISC) assembly machinery.[12] The status of ISC biosynthesis signals the availability of iron to cytosolic components, including monothiol glutaredoxins (e.g., GrxD in A. fumigatus), which then interact with and modulate the activity of SreA and HapX.[12] When iron is sufficient, an iron-sulfur cluster is assembled on a complex involving GrxD, which leads to the inactivation of HapX and the activation of SreA. Conversely, under iron starvation, the lack of this ISC signal allows HapX to become active.[12]

Mandatory Visualization: Iron Homeostasis Signaling Pathway```dot

Caption: General workflow for the analysis of fungal siderophores.

Conclusion and Future Directions

The this compound-mediated iron acquisition system is a cornerstone of the physiology and virulence of Aspergillus fumigatus and other pathogenic fungi. A thorough understanding of the biosynthesis, transport, and regulation of these siderophores is paramount for the development of novel therapeutic strategies. The enzymes in the siderophore biosynthesis pathway, such as SidA and SidD, and the transporter MirB represent promising targets for "Trojan horse" approaches, where antifungal agents are conjugated to siderophores to facilitate their specific uptake by the fungus. T[3]he protocols and data presented in this guide provide a robust framework for researchers to further explore this critical aspect of fungal pathogenesis and to develop innovative solutions to combat invasive fungal infections. Future research should aim to elucidate the precise three-dimensional structures of the transporters and biosynthetic enzymes to enable structure-based drug design.

References

- 1. Uptake of the Siderophore Triacetylfusarinine C, but Not Fusarinine C, Is Crucial for Virulence of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Siderophore Biosynthesis But Not Reductive Iron Assimilation Is Essential for Aspergillus fumigatus Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Requirements for the Activity of the MirB Ferrisiderophore Transporter of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid detection of the aspergillosis biomarker triacetylfusarinine C using interference-enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal siderophore biosynthesis catalysed by an iterative nonribosomal peptide synthetase - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03627G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Regulation of High-Affinity Iron Acquisition, Including Acquisition Mediated by the Iron Permease FtrA, Is Coordinated by AtrR, SrbA, and SreA in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iron-Sulfur Cluster Signaling: The Common Thread in Fungal Iron Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Fusigen Biosynthesis Pathway in Aspergillus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusigen, also known as fusarinine (B1175079) C, is a cyclic hydroxamate siderophore produced by various fungi, including several species of the genus Aspergillus. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient, from their environment. In pathogenic species like Aspergillus fumigatus, siderophore biosynthesis is a critical virulence factor, making the enzymes involved in this pathway attractive targets for the development of novel antifungal therapies. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Aspergillus species, detailing the genetic and enzymatic components, quantitative data, and key experimental methodologies.

The this compound (Fusarinine C) Biosynthesis Pathway

The biosynthesis of this compound in Aspergillus fumigatus is a multi-step enzymatic process orchestrated by a cluster of genes, primarily the sid genes. The pathway begins with the modification of the amino acid L-ornithine and culminates in the cyclization of three modified ornithine units to form the final this compound molecule.

Core Biosynthetic Genes and Enzymes

The following table summarizes the key genes and enzymes involved in the this compound biosynthesis pathway in Aspergillus fumigatus.

| Gene | Enzyme | Function |

| sidA | L-ornithine N⁵-oxygenase | Catalyzes the first committed step: the hydroxylation of L-ornithine to N⁵-hydroxyornithine. |

| sidI | Mevalonyl-CoA ligase | Involved in the synthesis of the anhydromevalonyl-CoA precursor. |

| sidH | Mevalonyl-CoA hydratase | Involved in the synthesis of the anhydromevalonyl-CoA precursor. |

| sidF | N⁵-hydroxyornithine:anhydromevalonyl-CoA N⁵-transacylase | Transfers the anhydromevalonyl group from its CoA-thioester to the N⁵-amino group of N⁵-hydroxyornithine. |

| sidD | Non-ribosomal peptide synthetase (NRPS) | Iteratively condenses three molecules of N⁵-anhydromevalonyl-N⁵-hydroxyornithine and catalyzes the final cyclization to form fusarinine C. |

Pathway Visualization

The biosynthesis of this compound can be visualized as a linear pathway leading to the assembly of the final cyclic product.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway provides insights into the efficiency of the enzymatic reactions and the overall production capacity of the fungus.

Enzyme Kinetics

The initial and rate-limiting step in this compound biosynthesis is catalyzed by the L-ornithine N⁵-oxygenase, SidA. Kinetic parameters for this enzyme have been determined in Aspergillus fumigatus.

| Enzyme | Substrate | KM | kcat |

| SidA | L-ornithine | 0.49 mM | 29 min-1[1] |

| SidA | NADPH | - | 75 min-1[1] |

| SidA | NADH | 1.7 mM (in the presence of 1 mM L-ornithine) | - |

Note: kcat for NADPH was determined with L-ornithine as the substrate. The KM for NADPH was not explicitly stated in the provided search results.

Siderophore Production Yields

| Condition | TAFC Yield |

| Optimized Fermentation | Up to 2.9 g/L |

Experimental Protocols

The study of the this compound biosynthesis pathway employs a range of molecular biology, biochemical, and analytical techniques.

Gene Knockout and Analysis

Investigating the function of the sid genes is often achieved through gene knockout experiments. The CRISPR-Cas9 system has been adapted for efficient gene disruption in Aspergillus fumigatus.

Experimental Workflow for Gene Knockout in A. fumigatus

A general protocol involves:

-

Design and Construction of CRISPR-Cas9 Components:

-

Design of a specific guide RNA (gRNA) to target the gene of interest.

-

Construction of a donor DNA template containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

-

Protoplast Preparation and Transformation:

-

Growth of A. fumigatus mycelia and subsequent enzymatic digestion of the cell wall to generate protoplasts.

-

Transformation of protoplasts with the Cas9-expressing plasmid and the gRNA/donor DNA construct, typically using a PEG-calcium chloride-mediated method.

-

-

Selection and Screening of Transformants:

-

Plating of the transformed protoplasts on selective media to isolate successful transformants.

-

Screening of putative mutants by PCR to confirm the deletion of the target gene.

-

-

Confirmation by Southern Blotting:

-

Genomic DNA from putative mutants is digested, separated by gel electrophoresis, and transferred to a membrane.

-

The membrane is hybridized with a labeled probe specific to the target gene or flanking regions to confirm the gene deletion and rule out ectopic integrations.

-

Enzyme Assays

Characterizing the enzymatic activity of the Sid proteins is crucial for understanding the pathway. This often involves heterologous expression and purification of the enzymes followed by in vitro assays.

L-ornithine N⁵-oxygenase (SidA) Assay: The activity of SidA can be measured by monitoring the consumption of NADPH or the formation of N⁵-hydroxyornithine. A common method involves a colorimetric assay where N⁵-hydroxyornithine is oxidized to a chromogenic compound.

Non-ribosomal Peptide Synthetase (SidD) Assay: In vitro assays for NRPSs like SidD are more complex. A typical assay involves:

-

Heterologous Expression and Purification: The sidD gene is cloned into an expression vector and the protein is produced in a suitable host, such as E. coli or Saccharomyces cerevisiae, and purified.

-

Substrate Incubation: The purified SidD enzyme is incubated with its substrates: N⁵-anhydromevalonyl-N⁵-hydroxyornithine, ATP, and a phosphopantetheinyl transferase (to activate the carrier protein domains of the NRPS).

-

Product Detection: The formation of fusarinine C is detected and quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Quantitative Analysis of this compound

The quantification of this compound and other siderophores from Aspergillus cultures is typically performed using HPLC-MS.

General HPLC-MS Protocol:

-

Sample Preparation: Fungal cultures are grown in iron-deficient media to induce siderophore production. The culture supernatant is harvested and filtered.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a solid-phase extraction column to concentrate the siderophores and remove interfering compounds.

-

HPLC Separation: The concentrated extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of an organic solvent (e.g., acetonitrile) in water is used to separate the different siderophores.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Conclusion

The biosynthesis of this compound in Aspergillus species is a well-defined pathway that is essential for the virulence of pathogenic species. The detailed understanding of the genes, enzymes, and chemical transformations involved provides a solid foundation for the development of novel antifungal agents that target this critical metabolic process. The experimental protocols outlined in this guide offer a framework for researchers to further investigate this pathway and explore its potential as a therapeutic target.

References

Fusigen: A Technical Guide to Structure, Properties, and Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fusigen, detailing the structure, chemical properties, and mechanism of action of its active component, Fusidic Acid. This document also distinctly addresses the siderophore known as this compound, clarifying its separate identity and function. Detailed experimental protocols and visual diagrams are provided to support research and drug development efforts.

Fusidic Acid: The Active Component of this compound

Fusidic acid is a steroid antibiotic derived from the fermentation of the fungus Fusidium coccineum.[1][2][3][4] It is the active ingredient in medicinal products marketed under the brand name this compound.[4]

Chemical Structure and Properties

Fusidic acid possesses a unique steroid-like structure, which is believed to contribute to its high penetration capabilities, although it does not exhibit any steroid activity.[1]

Table 1: Physicochemical Properties of Fusidic Acid

| Property | Value | References |

| Molecular Formula | C₃₁H₄₈O₆ | [5] |

| Molecular Weight | 516.7 g/mol | [5] |

| Melting Point | 192.5 °C | [6] |

| pKa | 5.35 | [6] |

| Solubility in Water | Practically insoluble (5.21e-03 g/L) | [6][7][8] |

| Solubility in Ethanol | Freely soluble | [7] |

| Solubility in DMSO | ~100 mg/mL | [9][10] |

| Solubility in DMF | ~14 mg/mL | [11] |

| XLogP3 | 5.5 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Rotatable Bond Count | 6 | [5] |

| Topological Polar Surface Area | 104 Ų | [5] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Fusidic acid is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria.[12] Its primary target is the Elongation Factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis on the bacterial ribosome.[4][13][14]

The mechanism unfolds as follows:

-

After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome.

-

GTP hydrolysis provides the energy for the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, moving the mRNA by one codon.

-

Fusidic acid binds to the EF-G-GDP complex that is still attached to the ribosome.[13]

-

This binding stabilizes the complex, preventing the release of EF-G from the ribosome.[13]

-

With EF-G "locked" onto the ribosome, further cycles of peptide elongation are halted, leading to the cessation of protein synthesis and bacterial growth.[13]

Experimental Protocols

This protocol outlines the general steps for producing fusidic acid through fermentation of Fusidium coccineum.

Materials:

-

Strain of Fusidium coccineum

-

Seed culture medium

-

Fermentation medium

-

Fermenter with controls for temperature, pH, and dissolved oxygen

-

Inoculation loop

-

Shaker incubator

Procedure:

-

Seed Culture Preparation: Inoculate the seed culture medium with Fusidium coccineum using an inoculation loop. Incubate in a shaker at the appropriate temperature and agitation for a specified period to obtain a sufficient cell mass.

-

Fermenter Preparation: Sterilize the fermentation medium and the fermenter.

-

Inoculation: Inoculate the sterile fermentation medium with the seed culture. The typical inoculation volume is around 10% (v/v).[15]

-

Fermentation: Carry out the fermentation for 5-8 days.[15] Maintain optimal conditions for fusidic acid production by controlling temperature, pH, and dissolved oxygen levels.

-

Extraction and Purification: After fermentation, insolubilize the fusidic acid by adjusting the pH of the broth to an acidic level.[16] The precipitated fusidic acid, along with the biomass, is then separated by filtration. The fusidic acid is extracted from the biomass using a suitable organic solvent. Further purification can be achieved through crystallization.[16]

This assay is used to determine the inhibitory effect of fusidic acid on bacterial protein synthesis.

Materials:

-

Cell-free bacterial extract (e.g., E. coli S30 extract) containing ribosomes, tRNAs, and translation factors

-

mRNA template encoding a reporter protein (e.g., luciferase)

-

Amino acid mixture (including a labeled amino acid, e.g., ³⁵S-methionine)

-

ATP and GTP

-

Fusidic acid solutions at various concentrations

-

Scintillation counter or appropriate detection instrument for the reporter protein

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, mRNA template, amino acid mixture, ATP, and GTP.

-

Inhibitor Addition: Add different concentrations of fusidic acid to the reaction tubes. Include a control with no fusidic acid.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time to allow for protein synthesis.

-

Measurement: Stop the reaction and measure the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by precipitating the proteins and measuring the incorporated radioactivity using a scintillation counter. For a luciferase reporter, the luminescence can be measured.

-

Data Analysis: Plot the amount of protein synthesis against the concentration of fusidic acid to determine the IC₅₀ value (the concentration of fusidic acid that inhibits protein synthesis by 50%).

This compound: The Siderophore

Separate from the antibiotic, "this compound" is also the name of a hydroxamate siderophore. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment.

Structure and Function

This compound is a cyclic hexadentate siderophore, meaning it uses six atoms to bind to an iron(III) ion.[17] Its structure is based on N⁵-acetyl-N⁵-hydroxy-L-ornithine. Fungi such as Aspergillus fumigatus produce this compound and its derivatives, like fusarinine (B1175079) C and triacetylfusarinine C, to acquire iron, which is essential for their growth and virulence.[18][19]

Experimental Protocol: Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal method for detecting and quantifying siderophore production.[20][21][22][23] It is based on the principle that siderophores will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange.[20]

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

-

Nutrient agar (B569324) or broth with low iron content

-

Microbial culture to be tested

Procedure:

-

Preparation of CAS Agar:

-

Prepare the blue CAS assay solution by carefully mixing solutions of CAS, HDTMA, and FeCl₃ in a PIPES buffer.

-

Autoclave a nutrient agar medium.

-

Cool the agar to approximately 50°C and aseptically mix it with the CAS assay solution.

-

Pour the mixture into petri plates and allow it to solidify.

-

-

Inoculation: Inoculate the center of the CAS agar plates with the microbial culture.

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism.

-

Observation: Observe the plates for the formation of a color change from blue to orange/yellow around the microbial colony. The diameter of this halo is indicative of the amount of siderophore produced.

-

Quantification (Liquid Assay):

-

Grow the microorganism in a low-iron liquid medium.

-

Centrifuge the culture to obtain the cell-free supernatant.

-

Mix the supernatant with the CAS assay solution.

-

Measure the change in absorbance at 630 nm using a spectrophotometer. The decrease in absorbance is proportional to the amount of siderophore produced.

-

References

- 1. Fusidic Acid | 6990-06-3 [chemicalbook.com]

- 2. [PDF] Fusidic Acid: a New Antibiotic | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Fusidic acid - Wikipedia [en.wikipedia.org]

- 5. Fusidic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. US10420779B2 - Fusidic acid cream and method for the preparation thereof - Google Patents [patents.google.com]

- 9. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]

- 10. benchchem.com [benchchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. CN101812498A - Fermentation production method of fusidic acid - Google Patents [patents.google.com]

- 16. ES2204331B1 - PROCEDURE FOR OBTAINING FUSIDIC ACID FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Siderophore Detection assay [protocols.io]

- 21. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

The Biological Function of Linear Fusigen in Ectomycorrhizal Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological functions of linear fusigen, a prominent hydroxamate-type siderophore produced by various ectomycorrhizal (ECM) fungi, notably Laccaria laccata and Laccaria bicolor. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms in iron-limited environments. In the context of the symbiotic relationship between ECM fungi and their host plants, linear this compound plays a pivotal role in iron acquisition, thereby influencing fungal growth, symbiotic efficiency, and potentially conferring a competitive advantage through the suppression of pathogenic microorganisms. This document details the role of linear this compound in iron mobilization and uptake, presents relevant quantitative data, outlines detailed experimental protocols for its study, and proposes putative biosynthetic and signaling pathways based on current mycological research.

Introduction: The Significance of Iron in Ectomycorrhizal Symbiosis

Iron is an essential micronutrient for virtually all living organisms, acting as a cofactor for numerous enzymes involved in critical metabolic processes such as respiration and DNA synthesis.[1] However, in most well-aerated soils at neutral to alkaline pH, iron exists predominantly in the insoluble ferric (Fe³⁺) form, rendering it largely unavailable to plants and fungi.[1] Ectomycorrhizal fungi, which form symbiotic relationships with the roots of many tree species, have evolved sophisticated mechanisms to acquire this limiting nutrient.[1] One of the primary strategies is the production and secretion of siderophores.[2]

Linear this compound is a hydroxamate-type siderophore that has been identified as the major siderophore produced by the ectomycorrhizal fungi Laccaria laccata and Laccaria bicolor.[3][4] Its primary and most well-understood function is to chelate Fe³⁺ with high affinity, forming a soluble complex that can be taken up by the fungus.[2] This process not only provides the fungus with essential iron but also indirectly benefits the host plant, which can access the iron acquired by its symbiotic partner.[5] Furthermore, the production of linear this compound may play a role in structuring microbial communities in the rhizosphere by sequestering iron and limiting its availability to other, potentially pathogenic, microorganisms.[3][4]

Core Biological Function: Iron Acquisition

The central role of linear this compound is to facilitate the uptake of iron from the environment. This process can be broken down into three key stages:

-

Secretion: Under iron-deficient conditions, ectomycorrhizal fungi synthesize and secrete linear this compound into the surrounding soil matrix.

-

Chelation: The secreted linear this compound binds with high affinity to insoluble ferric iron (Fe³⁺), forming a stable, soluble this compound-Fe³⁺ complex.

-

Uptake: This soluble complex is then recognized by specific receptors on the fungal cell membrane and transported into the fungal hyphae.

Inside the fungal cell, iron is released from the this compound-Fe³⁺ complex, likely through a reductive mechanism that converts Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity. The iron can then be utilized in various metabolic pathways or stored.

Quantitative Data

While extensive quantitative data on the production of linear this compound by ectomycorrhizal fungi under varying environmental conditions are still emerging, some key findings have been established.

| Parameter | Fungus | Condition | Observation | Reference |

| Siderophore Identity | Laccaria laccata, Laccaria bicolor | Synthetic low iron medium | Linear this compound identified as the major hydroxamate siderophore. | [3][4] |

| Mass Spectrometry Data | Laccaria laccata, Laccaria bicolor | High-resolution mass spectrometry | Absolute mass of iron-loaded linear this compound: m/z = 798.30973 ([M + H]⁺). | [3][4] |

| Iron Concentration Effect | Aspergillus oryzae (model fungus) | Increasing Fe(III) concentration from 50 to 100 µM | Significant reduction in siderophore production from 84.17% to 10.27%. | [6] |

| pH for Siderophore Production | General Fungi | Varies | Optimal pH for siderophore production is often in the neutral to slightly alkaline range (pH 7-7.5). | [7] |

Note: Some data are from model fungi and indicate general trends in siderophore production that are likely applicable to ectomycorrhizal fungi.

Proposed Signaling and Biosynthetic Pathways

Signaling Pathway for Iron Acquisition

The regulation of iron acquisition in fungi is a tightly controlled process to prevent iron deficiency and toxicity. Based on studies in other fungi, a putative signaling pathway for linear this compound-mediated iron uptake in ectomycorrhizal fungi can be proposed.

Caption: Proposed signaling pathway for iron homeostasis in ectomycorrhizal fungi.

Under low iron conditions, a bZIP transcription factor, homologous to HapX, is activated.[8] HapX, likely in concert with the CCAAT-binding complex, promotes the expression of genes involved in siderophore biosynthesis.[8] The resulting linear this compound is secreted to scavenge iron. When the intracellular iron pool is replete, a GATA-type transcription factor, homologous to SreA, represses the expression of biosynthesis genes and HapX, thus forming a negative feedback loop to prevent iron overload.[9]

Biosynthesis Pathway of Linear this compound

Linear this compound is a non-ribosomal peptide. Its biosynthesis is therefore likely carried out by a Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex, encoded by a biosynthetic gene cluster (BGC).[10][11] While the specific BGC for linear this compound in Laccaria bicolor has not yet been fully characterized, a putative pathway can be inferred from the biosynthesis of other hydroxamate siderophores.

Caption: Putative biosynthetic pathway of linear this compound.

The biosynthesis likely begins with the hydroxylation of L-ornithine to N⁵-hydroxyornithine. This is followed by the acylation of N⁵-hydroxyornithine. The resulting monomers are then assembled by an NRPS through a series of condensation reactions to form the linear this compound molecule, which is then secreted from the cell.

Experimental Protocols

Fungal Culture and Siderophore Production

Objective: To culture ectomycorrhizal fungi under iron-limiting conditions to induce siderophore production.

Methodology:

-

Prepare a modified Melin-Norkrans (MMN) liquid medium. To make it iron-deficient, omit ferric chloride (FeCl₃) from the standard recipe.

-

Inoculate the iron-deficient MMN medium with a mycelial plug of the desired ectomycorrhizal fungus (e.g., Laccaria bicolor).

-

Incubate the cultures in the dark at 25°C with shaking (120 rpm) for 2-4 weeks.

-

Harvest the culture filtrate by centrifugation and filtration through a 0.22 µm filter to remove fungal biomass.

Detection and Quantification of Linear this compound

Objective: To detect and quantify the production of hydroxamate-type siderophores in the culture filtrate.

Methodology:

-

Chrome Azurol S (CAS) Assay (Qualitative): This is a universal assay for siderophore detection.[12]

-

Prepare CAS agar (B569324) plates.

-

Spot a small volume of the culture filtrate onto the plate.

-

A color change from blue to orange/yellow indicates the presence of siderophores.

-

-

Spectrophotometric Quantification (Quantitative):

-

To 1 ml of culture filtrate, add 1 ml of 2% aqueous ferric chloride (FeCl₃).

-

Scan the absorbance of the solution from 300 to 700 nm using a spectrophotometer.

-

A characteristic absorbance maximum between 420-450 nm indicates the presence of hydroxamate-type siderophores like linear this compound.[12] The concentration can be estimated using a standard curve of a known hydroxamate siderophore.

-

Extraction and Purification of Linear this compound

Objective: To isolate and purify linear this compound for further analysis.

Methodology:

-

Acidify the culture filtrate to pH 2.0 with HCl.

-

Pass the acidified filtrate through a column packed with Amberlite XAD-2 or a similar non-polar resin.

-

Wash the column with acidified water to remove salts and polar compounds.

-

Elute the bound siderophores with methanol (B129727).

-

Evaporate the methanol under reduced pressure to obtain the crude siderophore extract.

Characterization by HPLC and Mass Spectrometry

Objective: To confirm the identity and purity of linear this compound.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude extract in a suitable solvent (e.g., methanol/water).

-

Inject the sample into a reverse-phase C18 HPLC column.

-

Use a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid as the mobile phase.

-

Monitor the elution profile at 220 nm (for the peptide backbone) and 435 nm (for the iron complex).[4]

-

-

Mass Spectrometry (MS):

Caption: General experimental workflow for the study of linear this compound.

Implications for Drug Development and Biotechnology

The high iron-chelating affinity of linear this compound presents several opportunities for drug development and biotechnology:

-

Novel Antibiotics: Siderophores can be chemically linked to antibiotics. Pathogenic bacteria that express receptors for these siderophores will inadvertently uptake the antibiotic, a concept known as the "Trojan horse" strategy.

-

Iron Chelation Therapy: In medicine, iron overload disorders are a serious concern. Siderophores with high iron affinity and low toxicity could be explored as therapeutic agents for iron chelation.

-

Biocontrol Agents: The ability of ectomycorrhizal fungi to produce linear this compound and outcompete pathogenic fungi for iron suggests their potential use as biocontrol agents in agriculture and forestry.

Future Directions

While significant progress has been made in understanding the role of linear this compound, several areas warrant further investigation:

-

Quantitative Production Profiling: A detailed analysis of linear this compound production by Laccaria bicolor in response to a range of iron concentrations and other environmental factors is needed.

-

Gene Cluster Identification: The complete biosynthetic gene cluster for linear this compound in Laccaria bicolor needs to be identified and characterized.

-

Functional Genomics: Knockout or knockdown of the putative NRPS gene would provide definitive proof of its role in linear this compound biosynthesis and allow for a detailed study of the physiological consequences.

-

Host-Fungus Iron Exchange: The precise mechanisms by which iron is transferred from the fungus to the host plant remain to be fully elucidated.

Conclusion

Linear this compound is a key molecule in the biology of certain ectomycorrhizal fungi, playing a critical role in iron nutrition and potentially in shaping microbial communities. Its high affinity for iron makes it an effective tool for scavenging this essential but often scarce nutrient. The experimental protocols and putative pathways outlined in this guide provide a framework for researchers to further investigate the multifaceted functions of this important siderophore and to explore its potential applications in medicine and biotechnology. A deeper understanding of the molecular mechanisms underlying its biosynthesis, regulation, and transport will undoubtedly open new avenues for both fundamental and applied research in the field of mycorrhizal symbiosis.

References

- 1. Ectomycorrhizal Fungi Enhance Pine Growth by Promoting Iron Uptake | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. Linear this compound as the major hydroxamate siderophore of the ectomycorrhizal Basidiomycota Laccaria laccata and Laccaria bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ectomycorrhizal fungi enhance pine growth by stimulating iron-dependent mechanisms with trade-offs in symbiotic performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. SREA is involved in regulation of siderophore biosynthesis, utilization and uptake in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Evolution and Diversity of Biosynthetic Gene Clusters in Fusarium [frontiersin.org]

- 11. Evolution and Diversity of Biosynthetic Gene Clusters in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]

Fusigen Production by Fusarium Species Under Iron Limitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, including fungi of the genus Fusarium. It plays a critical role as a cofactor in numerous enzymatic reactions central to metabolism and cellular respiration. However, in most biological environments, the concentration of free, soluble iron is extremely low, posing a significant challenge for microbial survival and proliferation. To overcome this limitation, Fusarium species have evolved sophisticated high-affinity iron acquisition systems, a cornerstone of which is the production and secretion of low-molecular-weight iron-chelating molecules known as siderophores.

Fusigens are a class of hydroxamate siderophores, including fusarinine (B1175079) C (FsC) and its cyclic derivative, triacetylfusarinine C (TAFC), that are synthesized and secreted by Fusarium species to scavenge ferric iron (Fe³⁺) from the environment. The production of these molecules is tightly regulated in response to iron availability, with expression of the biosynthetic machinery being maximal under iron-starved conditions and repressed in the presence of sufficient iron. This intricate regulatory network not only ensures iron homeostasis but is also intimately linked to the virulence of pathogenic Fusarium species. Understanding the mechanisms governing fusigen production is therefore of paramount importance for developing novel antifungal strategies and for harnessing these pathways for biotechnological applications.

This technical guide provides an in-depth overview of this compound production in Fusarium species under iron limitation, with a focus on the underlying signaling pathways, quantitative data on siderophore production, and detailed experimental protocols for their study.

Signaling Pathways of Iron Homeostasis

The regulation of this compound production in Fusarium is a complex process governed by a network of transcription factors and signaling cascades that respond to intracellular iron levels.

The HapX/SreA Regulatory Circuit

At the heart of iron homeostasis in Fusarium and other ascomycetes is a negative feedback loop involving two key transcription factors: HapX and SreA.

-

Under Iron-Limiting Conditions: When intracellular iron is scarce, the bZIP transcription factor HapX is activated. HapX has a dual role: it upregulates the expression of genes involved in iron acquisition, including the biosynthetic genes for siderophore production, and it represses the expression of genes encoding iron-consuming proteins to conserve cellular iron. A crucial function of HapX under these conditions is the repression of the sreA gene.

-

Under Iron-Replete Conditions: When iron is abundant, the GATA-type transcription factor SreA is active and represses the expression of genes required for iron uptake, including the siderophore biosynthesis pathway and hapX itself. This prevents the toxic accumulation of iron within the cell.

This reciprocal regulation ensures a fine-tuned response to fluctuating iron levels. The inactivation of hapX in Fusarium oxysporum leads to impaired growth under iron-depleted conditions, not because of a defect in iron uptake, but due to the de-repression of iron-consuming pathways, leading to iron misuse[1][2][3].

Figure 1: Simplified diagram of the core HapX/SreA regulatory circuit in Fusarium.

Crosstalk with Other Signaling Pathways

The regulation of iron homeostasis is not an isolated process and integrates signals from other cellular pathways.

-

Cell Wall Integrity (CWI) MAPK Pathway: In F. oxysporum, the mitogen-activated protein kinase (MAPK) FoSlt2, a key component of the CWI pathway, has been shown to be required for siderophore biosynthesis under iron-depleted conditions[4][5]. This suggests a link between cell wall stress and the need to acquire iron, which is essential for maintaining cellular integrity.

-

SREBP-Mediated Regulation: The Sterol Regulatory Element-Binding Protein (SREBP), SrbA, is another transcription factor that plays a role in iron homeostasis, particularly in response to hypoxia[6][7]. In Aspergillus fumigatus, SrbA activates the production of both extracellular and intracellular siderophores independently of SreA and HapX[6][8]. The expression of srbA itself is induced by iron depletion, a process that is independent of HapX[7]. This indicates that SrbA provides an additional layer of regulation, linking iron acquisition to sterol biosynthesis and adaptation to low-oxygen environments.

Figure 2: Integration of CWI and SREBP pathways with iron-regulated siderophore production.

Quantitative Data on Siderophore Production

The production of siderophores by Fusarium species is tightly regulated by the concentration of iron in the environment. The following tables summarize quantitative data on the production of iron-chelating molecules under different conditions.

Fusaric Acid Production in Fusarium oxysporum

Fusaric acid, a mycotoxin produced by many Fusarium species, exhibits iron-chelating properties. Its production is influenced by environmental pH and iron availability[4][9].

| Condition | Nitrogen Source | Final pH | Iron | Fusaric Acid (µg/mg dry biomass) | Chelating Activity (%) |

| Wild-type | Urea | 7.8 | - | 12.5 | 65 |

| Wild-type | Sodium Nitrate | 7.5 | - | 10.2 | 62 |

| Wild-type | Ammonium Sulphate | 4.5 | - | n.d. | 20 |

| Wild-type | Urea | 7.8 | + | 2.1 | 15 |

| ΔhapX | Urea | 7.9 | - | 18.3 | 75 |

| Data adapted from Palmieri et al. (2023)[4][9]. "n.d." indicates not detected. |

Siderophore Production in a ΔhapX Mutant of Fusarium oxysporum

Deletion of the hapX gene has a significant impact on the distribution of siderophores.

| Strain | Condition | Extracellular Siderophores | Intracellular Siderophores |

| Wild-type | Iron-depleted | No significant difference | Baseline |

| ΔhapX | Iron-depleted | No significant difference | 8-fold higher than wild-type |

| Data from López-Berges et al. (2012)[10]. |

Comparative Siderophore Production in Aspergillus fumigatus

Aspergillus fumigatus is a well-studied model organism for fungal iron metabolism. The data below provides a reference for the impact of key regulatory gene deletions on siderophore production.

| Strain | Condition | Extracellular TAFC (relative to WT -Fe) | Intracellular FC (relative to WT -Fe) |

| Wild-type | -Fe | 1.0 | 1.0 |

| Wild-type | +Fe | ~0.1 | ~0.2 |

| ΔsrbA | -Fe | ~0.2 | ~0.3 |

| ΔsreA | -Fe | ~1.5 | ~1.2 |

| ΔhapX | -Fe | ~0.3 | ~0.4 |

| Data adapted from Blatzer et al. (2011)[6][8]. TAFC: Triacetylfusarinine C; FC: Ferricrocin. |

Experimental Protocols

Protocol 1: Quantification of Siderophore Production using the Chrome Azurol S (CAS) Liquid Assay

This protocol describes a method to quantify the total siderophore production in a liquid culture of Fusarium.

Materials:

-

CAS assay solution

-

Shuttle solution (piperazine-N,N′-bis(2-ethanesulfonic acid) - PIPES)

-

Fungal culture supernatant

-

Microplate reader and 96-well plates

Procedure:

-

Prepare CAS Assay Solution:

-

Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

-

In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

-

Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

-

Slowly mix the CAS solution with the HDTMA solution.

-

While stirring, slowly add 10 ml of the 1 mM FeCl₃ solution.

-

Autoclave the final solution and store in the dark.

-

-

Prepare Shuttle Solution:

-

Prepare a buffer of 0.2 M PIPES and adjust the pH to 6.8.

-

-

Assay:

-

In a 96-well plate, mix 100 µl of fungal culture supernatant with 100 µl of the CAS assay solution.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at 630 nm.

-

Use sterile growth medium as a blank.

-

-

Calculation:

-

Siderophore units (%) = [(Ar - As) / Ar] x 100

-

Ar = Absorbance of the reference (medium + CAS solution)

-

As = Absorbance of the sample (supernatant + CAS solution)

-

-

References

- 1. Iron competition in fungus-plant interactions: The battle takes place in the rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iron competition in fungus-plant interactions: the battle takes place in the rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaline pH, Low Iron Availability, Poor Nitrogen Sources and CWI MAPK Signaling Are Associated with Increased Fusaric Acid Production in Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitogen-Activated Protein Kinases Are Associated with the Regulation of Physiological Traits and Virulence in Fusarium oxysporum f. sp. cubense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SREBP Coordinates Iron and Ergosterol Homeostasis to Mediate Triazole Drug and Hypoxia Responses in the Human Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HapX-Mediated Iron Homeostasis Is Essential for Rhizosphere Competence and Virulence of the Soilborne Pathogen Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Method for RNA extraction and transcriptomic analysis of single fungal spores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Antioxidant Properties of the Siderophore Fusigen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusigen is a cyclic hexapeptide siderophore belonging to the hydroxamate class. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds produced by microorganisms and plants to scavenge iron from the environment. Beyond its primary role in iron acquisition, recent research has highlighted the significant antioxidant potential of this compound. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, detailing the experimental protocols used for its evaluation and presenting the available quantitative data. The underlying antioxidant mechanisms are also explored and visualized.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is intrinsically linked to its chemical structure, particularly the presence of hydroxamate groups (-C(=O)N(OH)-). These groups are potent chelators of ferric iron (Fe³⁺). The primary antioxidant mechanisms of this compound are believed to be:

-

Iron Chelation: By binding to and sequestering ferric iron, this compound prevents its participation in the Fenton and Haber-Weiss reactions. These reactions generate highly reactive hydroxyl radicals (•OH), which are potent initiators of oxidative damage to lipids, proteins, and DNA. By chelating iron, this compound effectively inhibits this key step in reactive oxygen species (ROS) formation.

-

Direct Radical Scavenging: While the primary mechanism is iron chelation, evidence also suggests that this compound can directly scavenge certain free radicals. This activity is likely attributed to the overall molecular structure and the ability of the hydroxamate groups to donate a hydrogen atom to stabilize a radical species.

-

Suppression of Reactive Oxygen and Nitrogen Species: In cellular models, this compound has been shown to decrease both basal and induced levels of intracellular ROS. Furthermore, it can suppress the levels of nitric oxide (NO), another reactive nitrogen species that can contribute to oxidative and nitrosative stress.[1][2][3]

The proposed antioxidant mechanism of this compound is depicted in the following signaling pathway diagram:

Quantitative In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several standard in vitro assays. The following tables summarize the available quantitative data. Note: Specific quantitative data for this compound is limited in publicly available literature; some data for related siderophores or extracts are provided for context where direct this compound data is unavailable.

Table 1: Free Radical Scavenging Activity of this compound

| Assay | Test System | Concentration | % Inhibition | IC₅₀ Value | Reference |

| DPPH | Methanolic solution | Not Specified | Not Available | Not Available | |

| ABTS | Aqueous solution | Not Specified | Not Available | Not Available | |

| Hydroxyl Radical | Fenton reaction | Not Specified | Not Available | Not Available | |

| Superoxide Radical | Enzymatic/Non-enzymatic | Not Specified | Not Available | Not Available |

Table 2: Reducing Power and Metal Chelating Activity of this compound

| Assay | Test System | Concentration | Absorbance/Activity | Equivalent Value | Reference |

| FRAP | Fe³⁺-TPTZ complex | Not Specified | Not Available | Not Available | |

| Iron Chelating | Ferrozine assay | Not Specified | Not Available | Not Available |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro antioxidant assays that can be used to characterize the properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). From this, prepare a series of dilutions.

-

Prepare a series of dilutions of a positive control (e.g., ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the this compound or control solutions at different concentrations to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control (blank), mix 100 µL of the solvent with 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature in the dark for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color.

Experimental Workflow:

References

A Technical Guide to the Antibacterial Activity of Desferric Siderophores and Fusidic Acid: A "Desferric Fusigen" Concept

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial strategies. This technical whitepaper delves into the antibacterial properties of two distinct classes of compounds: desferric siderophores and the steroidal antibiotic Fusidic Acid (clinically known as Fusigen). While a compound named "desferric this compound" is not described in current literature, this guide explores the scientific premise of combining these two agents, likely as a siderophore-antibiotic conjugate, to exploit bacterial iron acquisition systems—a "Trojan horse" strategy—for targeted delivery and enhanced efficacy. This document provides a comprehensive overview of their individual mechanisms of action, quantitative antibacterial activity, and detailed experimental protocols for their evaluation.

Section 1: The Antibacterial Potential of Desferri-Siderophores

Siderophores are low-molecular-weight chelating agents produced by microorganisms to sequester ferric iron (Fe³⁺), an essential nutrient, from the host environment. When in their iron-free ("desferric") state, certain siderophores can exert a bacteriostatic effect by creating an iron-deficient environment, thereby inhibiting bacterial growth.

Mechanism of Action: Iron Sequestration

The primary antibacterial mechanism of desferric siderophores is the starvation of pathogenic bacteria of iron. Iron is a critical cofactor for numerous essential enzymatic processes, including cellular respiration and DNA synthesis. By binding available Fe³⁺ with extremely high affinity, desferric siderophores like desferrioxamine B prevent bacteria from acquiring this vital element, leading to the cessation of growth and replication.[1][2]

Quantitative Antibacterial Activity of Desferri-Siderophores

The intrinsic antibacterial activity of desferric siderophores alone is often modest and primarily bacteriostatic. Their minimum inhibitory concentrations (MICs) can be high and vary significantly depending on the bacterial species and the specific siderophore.

| Siderophore/Agent | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes | Reference(s) |

| Desferrioxamine B (DFO-B) | Staphylococcus aureus | >10,000 | - | No significant activity alone in broth dilution. | [1][3] |

| Desferrioxamine B (DFO-B) | Escherichia coli | >10,000 | - | No significant activity alone. | [3] |

| Desferrioxamine B (DFO-B) | Pseudomonas aeruginosa | >10,000 | - | No significant activity alone. | [3] |

| Pigments from Rhodotorula sp. | Staphylococcus aureus | 16 | 32 | Pigment extract from a species known to produce rhodotorulic acid. | [4][5] |

| Pigments from Rhodotorula sp. | Streptococcus pyogenes | 8 | 32 | Pigment extract from a species known to produce rhodotorulic acid. | [4][5] |

| Pigments from Rhodotorula sp. | Enterococcus faecalis | 16 | 32 | Pigment extract from a species known to produce rhodotorulic acid. | [4][5] |

| Pigments from Rhodotorula sp. | Escherichia coli | 32 | 64 | Pigment extract from a species known to produce rhodotorulic acid. | [4][5] |

Section 2: The Antibacterial Profile of Fusidic Acid (this compound)

Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It is particularly noted for its potent activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Protein Synthesis Inhibition

Fusidic acid inhibits bacterial protein synthesis by targeting Elongation Factor G (EF-G). It binds to the ribosome-EF-G complex after GTP hydrolysis, stalling the complex and preventing the release of EF-G from the ribosome. This action blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation. This unique mechanism results in a lack of cross-resistance with other major antibiotic classes.

Quantitative Antibacterial Activity of Fusidic Acid

Fusidic acid demonstrates potent activity against a range of Gram-positive pathogens but has limited activity against most Gram-negative bacteria due to permeability issues.

| Target Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes | Reference(s) |

| Staphylococcus aureus (all) | 0.12 | 0.12 - 0.25 | Includes MRSA and MSSA strains. | [6][7][8][9] |

| Coagulase-Negative Staphylococci | 0.12 | 0.25 | --- | [6][9] |

| Streptococcus pyogenes (Group A) | 4 | 8 | --- | [6][9] |

| Enterococcus faecalis | 4 | 4 | MIC against standard strain ATCC 29212 is 2 µg/mL. | [6][9][10] |

| Enterococcus faecium | 4 | 4 | MIC against standard strain ATCC 27270 is 4 µg/mL. | [10] |

Section 3: The "Trojan Horse" Strategy: A Desferric this compound Conjugate

The true potential of combining a desferric siderophore with an antibiotic like fusidic acid lies in the "Trojan horse" strategy. By chemically linking fusidic acid to a siderophore, the resulting conjugate can hijack the bacterium's own iron uptake machinery to gain entry into the cell, bypassing outer membrane permeability barriers that typically render Gram-negative bacteria resistant.

Proposed Mechanism of Action

A hypothetical "desferric this compound" conjugate would be recognized by specific siderophore receptors on the bacterial outer membrane. The TonB-dependent transport system would then actively shuttle the conjugate across the outer membrane into the periplasm. Once inside the cell, the fusidic acid payload could be released through the cleavage of a linker, where it can then bind to its ribosomal target and inhibit protein synthesis. This approach could potentially expand the spectrum of fusidic acid to include problematic Gram-negative pathogens.

Section 4: Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the antibacterial activity of compounds like desferric siderophores and fusidic acid, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., desferric siderophore or fusidic acid) in a suitable solvent (e.g., DMSO, water). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without drug) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[12]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

-

Prerequisite: Perform an MIC test as described above.

-

Subculturing: From each well that shows no visible growth in the MIC plate, take a 10-100 µL aliquot and plate it onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the subculture plate).[13]

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay evaluates the rate of bacterial killing over time.[14][15]

-

Preparation: Prepare several flasks or tubes containing a standardized bacterial inoculum (approx. 5 x 10⁵ CFU/mL) in CAMHB.

-

Addition of Antimicrobial: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the flasks. Include a no-drug growth control.

-

Sampling Over Time: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.